molecular formula C13H15ClN2O2 B14602627 2-Chloro-6,7-dimethoxy-4-propylquinazoline CAS No. 58487-61-9

2-Chloro-6,7-dimethoxy-4-propylquinazoline

Katalognummer: B14602627
CAS-Nummer: 58487-61-9
Molekulargewicht: 266.72 g/mol
InChI-Schlüssel: AFIOYTWPBWLFPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6,7-dimethoxy-4-propylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of chlorine, methoxy groups, and a propyl group attached to the quinazoline core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dimethoxy-4-propylquinazoline typically involves multiple steps. One common method starts with the nitrification of 3,4-dimethoxy nitrobenzene, followed by hydrogenation to produce 3,4-dimethoxy aniline. This intermediate undergoes carbamidation with triphosgene and cyanamide to form 3,4-dimethoxy phenyl cyano carbamide. Finally, cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride yields 2-chloro-4-amino-6,7-dimethoxyquinazoline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6,7-dimethoxy-4-propylquinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6,7-dimethoxy-4-propylquinazoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-6,7-dimethoxy-4-propylquinazoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and downstream pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-6,7-dimethoxy-4-propylquinazoline is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications in research and industry.

Eigenschaften

CAS-Nummer

58487-61-9

Molekularformel

C13H15ClN2O2

Molekulargewicht

266.72 g/mol

IUPAC-Name

2-chloro-6,7-dimethoxy-4-propylquinazoline

InChI

InChI=1S/C13H15ClN2O2/c1-4-5-9-8-6-11(17-2)12(18-3)7-10(8)16-13(14)15-9/h6-7H,4-5H2,1-3H3

InChI-Schlüssel

AFIOYTWPBWLFPK-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=NC(=NC2=CC(=C(C=C21)OC)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.